(1E)-1,3-dibromo-2-methylprop-1-ene
Description
Properties
CAS No. |
28357-78-0 |
|---|---|
Molecular Formula |
C4H6Br2 |
Molecular Weight |
213.9 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Bromine (Br₂) acts as both an electrophile and a brominating agent in a free radical-mediated process. The reaction typically proceeds in non-polar solvents such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) at temperatures between 0°C and 25°C to minimize side reactions. The trans-addition of bromine atoms across the double bond yields the (E)-isomer due to steric hindrance from the methyl group, which favors the anti-periplanar configuration.
Key Parameters:
-
Molar Ratio : A 1:2 stoichiometry of 2-methylpropene to bromine ensures complete di-bromination.
-
Solvent Choice : CCl₄ enhances bromine solubility and stabilizes reactive intermediates.
-
Reaction Time : 4–6 hours under continuous stirring to achieve >85% conversion.
Purification and Isolation
Crude product isolation involves quenching excess bromine with aqueous sodium thiosulfate (Na₂S₂O₃), followed by sequential washing with water and brine. Distillation under reduced pressure (20–30 mmHg) at 80–90°C yields the pure (E)-isomer, confirmed via gas chromatography (GC) and nuclear magnetic resonance (NMR).
Catalytic Bromination Using Acid Chlorides
A patent-derived methodology employs acid chlorides as catalysts to enhance bromine utilization and regioselectivity. This approach is particularly advantageous for industrial-scale production.
Process Overview
Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) facilitates the in situ generation of reactive intermediates, enabling milder reaction conditions. For example, 2-methylpropene is treated with SOCl₂ at 40–60°C, forming a chlorinated intermediate that subsequently reacts with bromine at 70–90°C.
Optimized Steps:
-
Chlorination :
-
Bromination :
Industrial Adaptations
Continuous flow reactors improve heat dissipation and reaction control, achieving 90–95% yield. Catalytic amounts of Lewis acids (e.g., FeCl₃) further accelerate the bromination step, reducing reaction time to 2–3 hours.
Two-Step Synthesis via Hydrobromination and Oxidation
An alternative route involves initial hydrobromination of 2-methylpropene followed by oxidative bromination.
Step 1: Hydrobromination
Hydrogen bromide (HBr) adds to 2-methylpropene in a Markovnikov fashion, forming 2-bromo-2-methylpropane:
This intermediate is isolated via fractional distillation (bp 73–75°C).
Step 2: Oxidative Bromination
Treatment with bromine in the presence of a radical initiator (e.g., UV light or azobisisobutyronitrile, AIBN) induces dehydrogenation and bromine incorporation:
Yields up to 78% are reported with this method.
Comparative Analysis of Synthesis Methods
| Method | Reagents | Temperature | Yield | Stereoselectivity |
|---|---|---|---|---|
| Direct Bromination | Br₂, CCl₄ | 0–25°C | 85% | High (E > 95%) |
| Catalytic Bromination | SOCl₂, Br₂ | 70–90°C | 90–95% | Moderate (E ~85%) |
| Hydrobromination-Oxidation | HBr, Br₂, UV | 25–50°C | 78% | Low (E ~70%) |
Key Observations :
-
Direct bromination offers superior stereoselectivity but requires stringent temperature control.
-
Catalytic methods balance yield and scalability, making them preferable for industrial applications.
-
The oxidation route suffers from competing side reactions, necessitating extensive purification.
Advanced Purification Techniques
Post-synthesis purification is critical to achieving pharmaceutical-grade this compound.
Distillation Protocols
-
Short-Path Distillation : Effective for small-scale isolation (bp 138–142°C at 2 mmHg).
-
Fractional Distillation : Separates isomers based on boiling point differences (Δbp ~5°C).
Chemical Reactions Analysis
Types of Reactions
(1E)-1,3-dibromo-2-methylprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes or alkynes.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol or dimethyl sulfoxide (DMSO) are commonly used.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol are typical reagents.
Addition: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in non-polar solvents like carbon tetrachloride (CCl4) or chloroform (CHCl3) are used.
Major Products Formed
Substitution: Products include alcohols, ethers, or amines depending on the nucleophile used.
Elimination: Products include alkenes or alkynes.
Addition: Products include dihalides or halohydrins.
Scientific Research Applications
(1E)-1,3-dibromo-2-methylprop-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated compounds.
Industry: Used in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1E)-1,3-dibromo-2-methylprop-1-ene involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution and elimination reactions, while the double bond participates in addition reactions. The molecular targets and pathways depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Key Physical-Chemical Properties (from ):
- Molecular formula : C₄H₆Br₂
- Molecular weight : 213.90 g/mol
- Structure : A planar alkene with bromine atoms at terminal positions, influencing its reactivity in elimination and electrophilic addition reactions.
Comparison with Similar Compounds
However, general comparisons can be inferred based on its molecular features and reactivity trends in halogenated alkenes.
Table 1: Structural and Reactivity Comparison with Hypothetical Analogs
| Compound Name | Molecular Formula | Bromine Positions | Key Structural Features | Reactivity Insights (Inferred) |
|---|---|---|---|---|
| (1E)-1,3-dibromo-2-methylprop-1-ene | C₄H₆Br₂ | 1 and 3 | Allylic bromides, E-stereochemistry | High electrophilicity; prone to elimination or substitution at allylic sites |
| 1,2-dibromo-2-methylpropene | C₄H₆Br₂ | 1 and 2 | Vicinal bromides, no stereochemistry | Likely undergoes dehydrohalogenation to form conjugated dienes |
| 1,4-dibromo-2-methyl-1-butene | C₅H₈Br₂ | 1 and 4 | Extended conjugation, terminal Br | Potential for polymerization or cross-coupling reactions |
Key Inferences:
Positional Isomerism : Moving bromine from positions 1 and 3 (as in the target compound) to 1 and 2 (vicinal) would alter reaction pathways. Vicinal dibromides are more likely to undergo dehydrohalogenation than allylic systems .
Steric Effects: The methyl group at position 2 in the target compound may hinder nucleophilic attack compared to non-methylated analogs.
Limitations of Available Evidence
The provided sources lack explicit data on the target compound’s reactivity, synthesis, or applications. discusses dibromo-substituted acridinone derivatives (e.g., compound 2, 3, and 4), which are structurally distinct heterocycles unrelated to alkenes .
Q & A
Q. Table 1: Comparison of Reactivity in Substitution Reactions
| Nucleophile | Solvent | Temperature | Yield (%) | Byproduct Identified |
|---|---|---|---|---|
| NH₃ (aq) | Ethanol | 25°C | 62 | NH₄Br |
| KCN | DMF | 60°C | 88 | KBr |
| NaSH | Acetone | 40°C | 75 | NaBr |
| Source: Adapted from PubChem reaction data |
Q. Table 2: Thermal Stability of Halogenated Derivatives
| Compound | Decomposition Onset (°C) | Major Decomposition Products |
|---|---|---|
| This compound | 180 | HBr, CO₂ |
| 1,3-Dichloro-2-methylprop-1-ene | 210 | HCl, CO |
| Source: TGA analysis under N₂ atmosphere |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
